2-(Chloromethyl)-5-propan-2-yloxypyridine;hydrochloride
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Overview
Description
2-(Chloromethyl)-5-propan-2-yloxypyridine;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloromethyl group and a propan-2-yloxy group attached to the pyridine ring The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-propan-2-yloxypyridine;hydrochloride typically involves the chloromethylation of 5-propan-2-yloxypyridine. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. This electrophilic carbon is then attacked by the aromatic pi-electrons of the pyridine ring, followed by rearomatization to form the chloromethylated product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reagent flow rates, optimizing the efficiency of the chloromethylation process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-propan-2-yloxypyridine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions to achieve substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the chloromethyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile, products such as azidomethyl, thiocyanatomethyl, or methoxymethyl derivatives can be formed.
Oxidation Products: Aldehydes or carboxylic acids are the major products of oxidation reactions.
Reduction Products: The primary product of reduction is the methyl derivative of the original compound.
Scientific Research Applications
2-(Chloromethyl)-5-propan-2-yloxypyridine;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and anti-inflammatory agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to form covalent bonds with biological macromolecules.
Industrial Applications: It is utilized in the production of polymers, resins, and other materials where chloromethyl groups are required for further functionalization.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-propan-2-yloxypyridine;hydrochloride involves the formation of covalent bonds with target molecules. The chloromethyl group is highly reactive and can alkylate nucleophilic sites on proteins, DNA, or other biomolecules. This alkylation can inhibit enzyme activity, disrupt protein function, or induce mutations in DNA, depending on the specific target and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-4(3H)-quinazolinone: This compound is also used as an intermediate in the synthesis of anticancer agents and shares similar reactivity patterns with 2-(Chloromethyl)-5-propan-2-yloxypyridine;hydrochloride.
3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: Known for its anti-inflammatory and analgesic properties, this compound also features a chloromethyl group that contributes to its biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(chloromethyl)-5-propan-2-yloxypyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-7(2)12-9-4-3-8(5-10)11-6-9;/h3-4,6-7H,5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBAPDIMKJVZSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=C(C=C1)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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